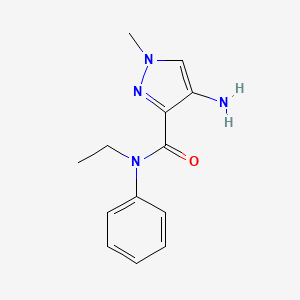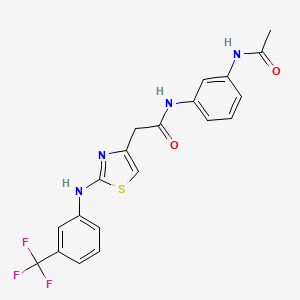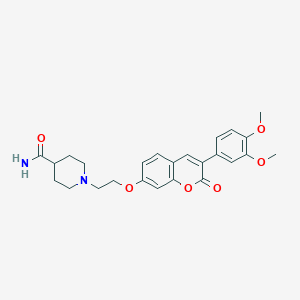![molecular formula C18H23N3O3 B2725001 (2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380167-85-9](/img/structure/B2725001.png)
(2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone, also known as DMF-EPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. (2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects
(2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. (2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has also been shown to modulate the activity of various enzymes and receptors involved in cellular signaling, leading to changes in cellular behavior and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has several advantages for use in lab experiments, including its stability and solubility in various solvents. However, (2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone also has some limitations, including its relatively low potency and limited availability.
Direcciones Futuras
There are several future directions for the study of (2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone. One potential direction is the development of new (2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone derivatives with improved potency and selectivity. Another direction is the study of (2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone in various disease models to further elucidate its therapeutic potential. Additionally, the use of (2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone as a building block for the synthesis of new materials with unique properties is an area of potential future research.
Métodos De Síntesis
(2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone can be synthesized through a multi-step process involving the coupling of 2,5-dimethylfuran-3-amine with 4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl)methanone. The resulting compound is then purified to obtain (2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone in its final form.
Aplicaciones Científicas De Investigación
(2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has shown potential in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, (2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. In drug discovery, (2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In materials science, (2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-14-10-19-18(20-11-14)24-15-5-7-21(8-6-15)17(22)16-9-12(2)23-13(16)3/h9-11,15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSFLTDNRNNOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2724923.png)


![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)
![(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2724933.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2724934.png)




